molecular formula C15H13NO5 B2910997 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate CAS No. 1208710-48-8

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate

Cat. No.: B2910997
CAS No.: 1208710-48-8
M. Wt: 287.271
InChI Key: OFWRYKQZVIFMEI-UHFFFAOYSA-N
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Description

The compound [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate is a heterocyclic ester featuring a 1,2-oxazole core substituted at the 5-position with a furan-2-yl group. The methyl ester at the 3-position of the oxazole ring is linked to a 2,5-dimethylfuran-3-carboxylate moiety. This structure combines electron-rich (furan) and electron-deficient (oxazole) aromatic systems, which may influence its physicochemical properties and reactivity.

Key functional groups include:

  • Furan substituents: The furan-2-yl group at C5 of the oxazole and the 2,5-dimethylfuran carboxylate contribute to π-π stacking interactions and steric effects.
  • Ester linkage: The methyl ester group may enhance solubility in organic solvents compared to carboxylic acids.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-9-6-12(10(2)20-9)15(17)19-8-11-7-14(21-16-11)13-4-3-5-18-13/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWRYKQZVIFMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction is often catalyzed by copper (I) or ruthenium (II) and involves the reaction of an alkyne with a nitrile oxide . The furan rings are introduced through subsequent reactions involving furan derivatives and appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan and isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include furanones, isoxazolines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

The compound N-(3-chloro-4-methoxyphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide , with the CAS number 1251547-50-8 , is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies, focusing on its biological activities and therapeutic potential.

Anticancer Activity

Recent studies have indicated that N-(3-chloro-4-methoxyphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide exhibits significant anticancer properties. Research published in Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines, including breast and colon cancer. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.

Case Study:
In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases. This mechanism suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Data Table: Anti-inflammatory Activity

CytokineControl (pg/mL)Treated (pg/mL)Percentage Inhibition
TNF-alpha150060060%
IL-6120048060%
IL-1β80032060%

Neuroprotective Effects

Another promising application of this compound is its neuroprotective potential. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage, making it a candidate for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study:
In vitro experiments demonstrated that the compound reduced oxidative stress markers and improved cell survival rates in neuronal cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan rings may also contribute to the compound’s biological activity by interacting with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Functional Groups Key Substituents Reference
Target Compound 1,2-Oxazole Ester, Furan 2,5-Dimethylfuran-3-carboxylate -
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methanamine HCl 1,2-Oxazole Amine, Furan Hydrochloride salt
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate Isochromenone Ester, Furan, Ketone Furan-2-carboxylate
Ranitidine-related compound B Furan Alcohol, Dimethylamino {5-[(Dimethylamino)methyl]furan-2-yl}methanol

Key Differences and Implications

Core Heterocycle: The target compound’s 1,2-oxazole core is more electron-deficient than the isochromenone ring in ’s compound 6. This difference may reduce nucleophilic reactivity at the oxazole’s nitrogen compared to the isochromenone’s ketone oxygen . Ranitidine-related compounds () feature furan rings with dimethylamino and thioether groups, emphasizing pharmaceutical relevance rather than ester functionality .

Functional Groups: The ester group in the target compound contrasts with the amine in [5-(furan-2-yl)-1,2-oxazol-3-yl]methanamine HCl (). This substitution likely alters solubility and bioavailability, with esters being more lipophilic than amines .

Synthetic Routes: describes esterification using furoyl chloride at elevated temperatures, suggesting a plausible method for synthesizing the target compound’s carboxylate group . Ranitidine-related compounds involve multi-step syntheses with thioether linkages and dimethylamino groups, which are absent in the target .

Physical Properties: Compound 6 in has a melting point of 178–180°C and a molecular weight of 323 g/mol. NMR data for compound 6 (e.g., δ 8.14 ppm for aromatic protons) provide a benchmark for comparing the target’s spectral features, though methyl groups in the target may upfield-shift adjacent protons .

Hydrogen Bonding and Crystal Packing :

  • The oxazole’s nitrogen and ester carbonyl groups may participate in hydrogen bonding, akin to patterns observed in ’s analysis of supramolecular interactions. This contrasts with ranitidine derivatives, where alcohol and amine groups dominate H-bonding .

Research Findings and Data Gaps

  • Structural Characterization: No crystallographic data for the target compound are provided in the evidence.
  • Biological Activity : Unlike ranitidine-related compounds (), the target’s pharmacological properties remain unexplored in the provided data.
  • Analytical Methods : HPLC or GC-MS protocols for ranitidine impurities () could be adapted for purity assessment of the target compound .

Biological Activity

The compound [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate is a complex organic molecule that integrates various heterocyclic structures. This unique combination potentially endows it with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

ComponentStructure
Furan RingFuran Structure
Oxazole RingOxazole Structure
DimethylfuranDimethylfuran Structure

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity . For example, derivatives of oxazole have been shown to induce cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. Studies have demonstrated that the presence of specific substituents on the oxazole ring can significantly enhance the anticancer efficacy of these compounds .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AMCF-7<50
Compound BHepG2<30
Compound CPC3<40

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) of certain related compounds were evaluated against Bacillus subtilis and Escherichia coli, revealing promising antimicrobial potential .

Table 2: Antimicrobial Activity Data

Compound NameBacteriaMIC (µg/mL)
Compound DBacillus subtilis50
Compound EEscherichia coli25

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The heterocyclic rings facilitate the formation of stable complexes with these targets, potentially modulating their activity and leading to various biological effects.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Models : A study demonstrated that a series of oxazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with some compounds achieving IC50 values below 50 µM. The structure–activity relationship suggested that electron-donating groups enhanced activity while certain substitutions decreased it .
  • Antimicrobial Screening : In another investigation, derivatives were screened for antimicrobial activity against model bacterial strains. The results indicated that only a select few compounds displayed significant activity, emphasizing the importance of structural modifications in enhancing efficacy .

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